4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a butylsulfonyl piperazine and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazolyl group: This step often involves a nucleophilic substitution reaction where a pyrazole derivative is introduced to the pyrimidine core.
Attachment of the butylsulfonyl piperazine: This step can be carried out through a sulfonylation reaction, where butylsulfonyl chloride reacts with piperazine, followed by coupling with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfonyl group would yield sulfone derivatives, while reduction of the pyrimidine core would yield dihydropyrimidine derivatives.
Scientific Research Applications
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the butylsulfonyl group, which can impart specific chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-2-3-11-24(22,23)20-9-7-19(8-10-20)14-12-15(17-13-16-14)21-6-4-5-18-21/h4-6,12-13H,2-3,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKHNAMJFXJKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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